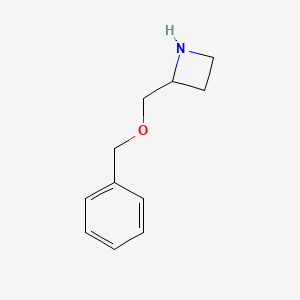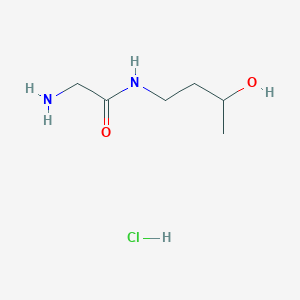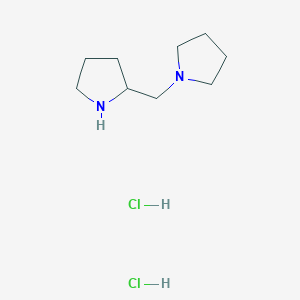
Dihidrocloruro de 1-(2-Pirrolidinilmetil)pirrolidina
Descripción general
Descripción
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Aplicaciones Científicas De Investigación
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
Target of Action
It is often used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks .
Mode of Action
The compound interacts with its targets through a process known as asymmetric synthesis. This process involves the formation of a compound with a specific chirality or ‘handedness’. In the case of “1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride”, it is used to catalyze reactions that result in the formation of optically active organic building blocks .
Biochemical Pathways
The compound is involved in the Aldol condensation and Mannich reactions, which are key biochemical pathways in organic chemistry . The Aldol condensation is a reaction that involves the condensation of two carbonyl compounds to form a new β-hydroxy carbonyl compound. The Mannich reaction is a form of amino alkylation that involves the reaction of an enolizable carbonyl compound, a secondary amine, and formaldehyde .
Result of Action
The result of the action of “1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride” is the formation of optically active organic building blocks via Aldol condensation and Mannich reactions . These building blocks are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The action, efficacy, and stability of “1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride” can be influenced by various environmental factors. , it is generally known that factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of chemical compounds. For instance, the compound has a boiling point of 99-101 °C/2 mmHg and a density of 0.946 g/mL at 25 °C , indicating that its physical properties can change with temperature.
Análisis Bioquímico
Biochemical Properties
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as an organocatalyst, facilitating the formation of optically active organic building blocks . The compound’s interaction with enzymes such as aldolases and Mannichases enhances the efficiency of these reactions. Additionally, it interacts with other biomolecules, including alkylidene malonates and unactivated ketones, to produce enantioselective Michael adducts .
Cellular Effects
The effects of 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including the regulation of metabolic pathways and the expression of genes involved in these processes .
Molecular Mechanism
At the molecular level, 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s ability to form stable complexes with enzymes and proteins is key to its function as an organocatalyst. These interactions can lead to changes in gene expression and the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular activities and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride vary with different dosages in animal models. At low doses, the compound may enhance specific biochemical reactions without causing adverse effects. At high doses, it can lead to toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid toxicity .
Metabolic Pathways
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound’s role as an organocatalyst allows it to influence the synthesis of optically active organic building blocks, which are essential for various biochemical processes . Its interaction with specific enzymes and cofactors is crucial for maintaining metabolic balance .
Transport and Distribution
Within cells and tissues, 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to bind to specific proteins and transporters is essential for its function as an organocatalyst .
Subcellular Localization
The subcellular localization of 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s role in regulating biochemical reactions and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with formaldehyde and hydrogen chloride. The reaction typically occurs under acidic conditions, leading to the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride often involves large-scale batch or continuous processes. The starting materials, pyrrolidine and formaldehyde, are reacted in the presence of a catalyst and hydrogen chloride gas. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 1-(2-Pyrrolidinylmethyl)pyrrolidine.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Pyrrolidinylmethyl)pyrrolidine: The base form without the dihydrochloride salt.
2-(1-Pyrrolidinylmethyl)pyrrolidine: A structural isomer with different substitution patterns.
N-Methylpyrrolidine: A related compound with a methyl group on the nitrogen atom.
Uniqueness
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in catalytic applications and in the synthesis of optically active compounds.
Propiedades
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQATZCZLRXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


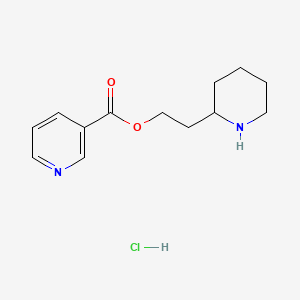
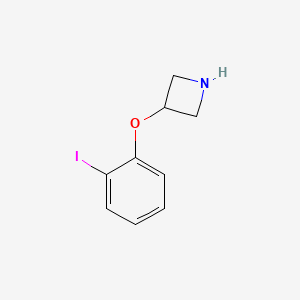

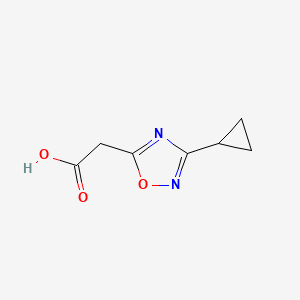
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441118.png)
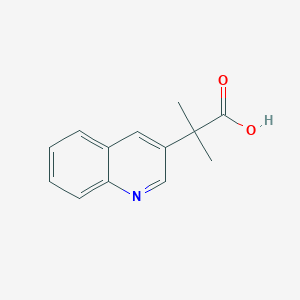
![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
